5-Fluoro-2-(1-naphthyloxy)aniline

Overview

Description

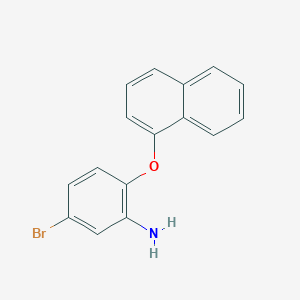

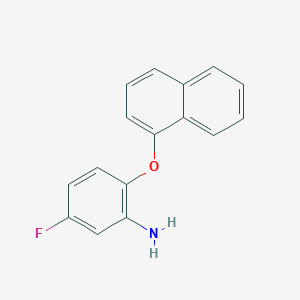

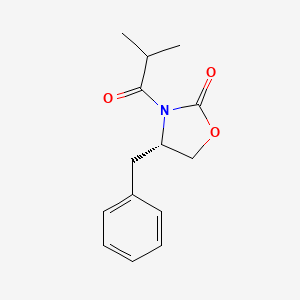

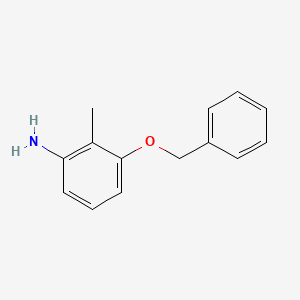

5-Fluoro-2-(1-naphthyloxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C16H12FNO and a molecular weight of 253.27 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(1-naphthyloxy)aniline consists of a naphthyl group (a type of aromatic hydrocarbon) linked to an aniline group (an aromatic amine) via an ether bond, with a fluorine atom attached to the aniline group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(1-naphthyloxy)aniline include a molecular weight of 253.27 and a molecular formula of C16H12FNO .Scientific Research Applications

1. Catalytic Activity and Synthesis

5-Fluoro-2-(1-naphthyloxy)aniline derivatives have been studied for their reactivity in synthesis processes. The catalytic activity of certain catalysts on the addition of methoxy- and fluoroanilines with 1,4-naphthoquinone was investigated, producing methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones. The reaction showed a dependency on catalysts like Lewis acids and Bronsted acid/oxidant mixtures, with microwaves also influencing the reaction conditions. The study also delved into the impact of fluorine substitution on redox and NMR properties of the compounds (Leyva et al., 2015).

2. Drug Delivery Systems

The potential of 5-Fluoro-2-(1-naphthyloxy)aniline in drug delivery systems was explored, particularly focusing on pH-responsive systems. A system composed of N-(propyl)aniline modified mesoporous silica nanoparticles and β-cyclodextrin was studied for the co-adsorption and co-release of 5-fluorouracil and naproxen. The design showed a responsive release based on pH levels, with efficient drug release in slightly acidic mediums, a feature beneficial for targeted drug delivery in tumor-affected areas (Beňová et al., 2021).

3. Photophysical and Fluorescent Applications

The compound's photophysical properties have been examined for applications in fluorescence. For instance, modifications of naphthalene diimide (NDI) with 5-Fluoro-2-(1-naphthyloxy)aniline derivatives resulted in the development of photochemically stable, fluorescent molecules. These molecules demonstrated the ability to form gels with certain solvents and were used to develop fluorescent films sensitive to aniline vapor. The instantaneous and fully reversible response of these films showcases the potential of 5-Fluoro-2-(1-naphthyloxy)aniline derivatives in developing high-performance fluorescent sensing films (Fan et al., 2016).

4. Application in Anion Sensors

Compounds derived from 5-Fluoro-2-(1-naphthyloxy)aniline were designed as fluorescent anion sensors. The study focused on thiourea-based molecules designed on the fluorophore-spacer-receptor principle. These sensors demonstrated bidirectional photoinduced electron transfer (PET) sensing upon the recognition of biologically relevant anions. The design of these sensors and their photophysical properties pave the way for applications in detecting and analyzing various anions (Veale et al., 2009).

properties

IUPAC Name |

5-fluoro-2-naphthalen-1-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVCKBTSWIFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(1-naphthyloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)

![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)

![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)